molecular formula C14H23N3O4S2 B2618671 6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide CAS No. 1808743-12-5

6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide

Cat. No.: B2618671
CAS No.: 1808743-12-5
M. Wt: 361.48
InChI Key: SECRUIRQTFMOAI-UHFFFAOYSA-N
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Description

6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C14H23N3O4S2 and a molecular weight of 361.48 g/mol. This compound is characterized by the presence of a pyridine ring substituted with methanesulfonyl and sulfonamide groups, as well as a propylpiperidine moiety.

Preparation Methods

The synthesis of 6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

    Formation of the sulfonamide group: The sulfonamide group is formed by reacting the intermediate with a suitable amine.

    Attachment of the propylpiperidine moiety: The propylpiperidine moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-methanesulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as sulfonamides and piperidine derivatives These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities

Similar compounds include:

    Sulfonamides: Compounds containing the sulfonamide functional group.

    Piperidine derivatives: Compounds containing the piperidine ring structure.

    Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group.

These comparisons highlight the distinct features and potential advantages of this compound in scientific research and industrial applications.

Properties

IUPAC Name

6-methylsulfonyl-N-(1-propylpiperidin-4-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S2/c1-3-8-17-9-6-12(7-10-17)16-23(20,21)13-4-5-14(15-11-13)22(2,18)19/h4-5,11-12,16H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECRUIRQTFMOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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